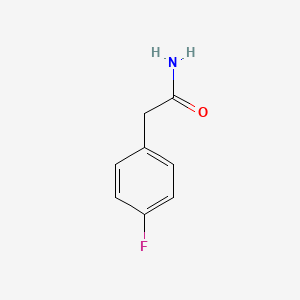

2-(4-Fluorophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPVBFQYJHFONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341446 | |

| Record name | 2-(4-Fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-29-6 | |

| Record name | 2-(4-Fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Fluorophenyl)acetamide from 4-Fluorophenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenyl)acetamide, a key intermediate in pharmaceutical development, from 4-fluorophenylacetic acid. This document details two primary synthetic methodologies, including experimental protocols, reaction mechanisms, and characterization data. All quantitative information is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its preparation from the readily available 4-fluorophenylacetic acid is a critical transformation. This guide explores two robust and widely applicable methods for this conversion: a direct single-step amidation using coupling agents and a two-step process via an acyl chloride intermediate. The selection of the appropriate method may depend on factors such as scale, available reagents, and desired purity.

Physicochemical and Spectral Data

A thorough characterization of the starting material and the final product is essential for reaction monitoring and quality control.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | White crystalline solid | 84-86 | 405-50-5 |

| This compound | C₈H₈FNO | 153.15 | White to off-white solid | 153-155 | 332-29-6 |

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 7.40 (s, 1H, -NH), 7.25 (t, J=8.0 Hz, 2H, Ar-H), 7.08 (t, J=8.0 Hz, 2H, Ar-H), 6.89 (s, 1H, -NH), 3.37 (s, 2H, -CH₂) |

| IR (KBr, cm⁻¹) | 3380, 3180 (N-H stretch), 1640 (C=O stretch, Amide I), 1510 (N-H bend, Amide II), 1220 (C-F stretch) |

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented below.

Method 1: Direct Amidation using Coupling Agents

This method involves the direct reaction of 4-fluorophenylacetic acid with an ammonia source in the presence of coupling agents that activate the carboxylic acid. A common and effective combination of coupling agents is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-(4-Fluorophenyl)acetamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Information

This compound is an organic compound featuring a fluorinated phenyl group attached to an acetamide moiety. The presence of the fluorine atom can significantly influence the molecule's lipophilicity and pharmacokinetic properties, making it a compound of interest in medicinal chemistry.[1]

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 332-29-6[2] |

| Molecular Formula | C₈H₈FNO[2] |

| Molecular Weight | 153.15 g/mol [2] |

| IUPAC Name | This compound[2] |

| SMILES | C1=CC(=CC=C1CC(=O)N)F[2] |

| InChI Key | HUPVBFQYJHFONM-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 156-157 °C[3] |

| Boiling Point | (Predicted) 300.6 ± 25.0 °C |

| Solubility | Practically insoluble in water; Soluble in organic solvents like methanol, ethanol, and acetone.[1] |

| Appearance | White to off-white crystalline powder.[1] |

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic features of this compound.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals include peaks for the aromatic protons (around 7.0-7.3 ppm), the methylene protons (-CH₂-) adjacent to the carbonyl group (around 3.5 ppm), and the amide protons (-NH₂) which may appear as a broad singlet. |

| ¹³C NMR | Expected signals include peaks for the carbonyl carbon (around 170 ppm), aromatic carbons (in the 115-165 ppm range, with the carbon attached to fluorine showing a characteristic coupling), and the methylene carbon (around 40-45 ppm). |

| IR Spectroscopy | Characteristic peaks are expected for N-H stretching of the amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (Amide I band, around 1650 cm⁻¹), N-H bending (Amide II band, around 1620 cm⁻¹), and C-F stretching (around 1220 cm⁻¹).[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 153. A prominent fragment is often observed at m/z 109, corresponding to the fluorobenzyl cation [F-C₇H₆]⁺.[4] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a relevant biological assay to evaluate its cytotoxic potential.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of a 4-fluorophenylacetic acid derivative. The following protocol is adapted from a general procedure for synthesizing related phenylacetamide derivatives.[4]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

4-Fluorophenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Acetonitrile as solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dilute aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in a suitable solvent like acetonitrile or DCM.

-

Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

-

Add an excess of ammonium chloride along with a base such as triethylamine to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 12 to 24 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

To the residue, add water and ethyl acetate, and transfer the mixture to a separatory funnel.

-

Separate the ethyl acetate (organic) phase.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, a dilute acid solution (e.g., 1M HCl), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

In-vitro Cytotoxicity Evaluation (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTS Cytotoxicity Assay

Caption: Standard workflow for evaluating compound cytotoxicity using the MTS assay.

Materials:

-

Selected cancer cell line (e.g., PC3, MCF-7)

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same DMSO concentration as the highest drug concentration) and a no-cell control (medium only for background measurement).

-

After the initial 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTS Assay and Data Acquisition:

-

Following the drug incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate to ensure uniform color distribution.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells (background) from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the curve using appropriate software.

-

Biological Activity and Mechanism of Action

While research on this compound itself is limited, the broader class of phenylacetamide derivatives has demonstrated significant potential as anticancer agents.[4][5]

Anticancer Potential

Studies on various N-substituted this compound derivatives have shown them to be potent anticancer agents, particularly against prostate (PC3) and breast (MCF-7) carcinoma cell lines.[4][5] The cytotoxic effects are often dose-dependent. For instance, certain nitro-substituted derivatives exhibited higher cytotoxic effects compared to methoxy-substituted ones.[4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for many phenylacetamide derivatives involves the induction of programmed cell death, or apoptosis.[6] These compounds can modulate key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6] This includes the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL), leading to the activation of executioner caspases such as caspase-3 and caspase-9.[6] This targeted induction of apoptosis makes phenylacetamide derivatives promising candidates for cancer therapies.

Proposed Apoptotic Pathway for Phenylacetamide Derivatives

Caption: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.

References

- 1. 351-83-7 CAS MSDS (4-Fluoroacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C8H8FNO | CID 573120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

2-(4-Fluorophenyl)acetamide chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(4-Fluorophenyl)acetamide

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, IUPAC name, physicochemical properties, a representative synthetic protocol, and potential biological activities based on related compounds.

Chemical Structure and IUPAC Name

This compound is a derivative of acetamide featuring a 4-fluorophenyl substituent at the second carbon position.

IUPAC Name: this compound[1]

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | [PubChem][1] |

| Molecular Weight | 153.15 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 332-29-6 | [PubChem][1] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)N)F | [PubChem][1] |

| InChI Key | HUPVBFQYJHFONM-UHFFFAOYSA-N | [PubChem][1] |

| Exact Mass | 153.058992041 g/mol | [PubChem][1] |

| Monoisotopic Mass | 153.058992041 g/mol | [PubChem][1] |

| XLogP3-AA | 0.9 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |

| Rotatable Bond Count | 1 | [PubChem][1] |

| Topological Polar Surface Area | 43.1 Ų | [PubChem][1] |

| Heavy Atom Count | 11 | [PubChem][1] |

Experimental Protocols

Synthesis of this compound from 4-Fluorophenylacetic Acid

This procedure describes the conversion of 4-fluorophenylacetic acid to this compound via an acid chloride intermediate, followed by amination.

Materials and Reagents:

-

4-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Ammonia solution (aqueous or in a solvent like methanol)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

Step 1: Formation of the Acid Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenylacetic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-fluorophenylacetyl chloride can be used directly in the next step.

Step 2: Amination of the Acid Chloride

-

Dissolve the crude 4-fluorophenylacetyl chloride in an anhydrous aprotic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of ammonia, while stirring vigorously. The reaction is exothermic. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Biological Activity and Research Workflow

While the direct biological activity of this compound is not extensively documented in the provided search results, derivatives of this compound have shown promise as anticancer agents. Specifically, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines, with some compounds showing notable activity against prostate carcinoma (PC3) cells.[2][3]

The following diagram illustrates a general workflow for the investigation of the biological activity of a novel compound like this compound, from synthesis to initial biological screening.

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

This workflow outlines the essential stages in the preclinical assessment of a new chemical entity. It begins with the chemical synthesis and rigorous characterization of the compound, followed by in vitro screening to assess its biological activity, such as cytotoxicity against cancer cells. Positive results would then lead to more in-depth studies to elucidate the mechanism of action, including the identification of molecular targets and affected signaling pathways.

References

- 1. This compound | C8H8FNO | CID 573120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(4-Fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)acetamide is a fluorinated aromatic amide that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of compounds exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and spectral analyses to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₈FNO, is a white to off-white solid at room temperature. The presence of the fluorine atom at the para position of the phenyl ring significantly influences its electronic properties and, consequently, its reactivity and biological interactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| Melting Point | 156-157 °C | |

| Boiling Point | (Predicted) 312.4 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 332-29-6 | [1] |

| InChI Key | HUPVBFQYJHFONM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1CC(=O)N)F | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the amidation of 4-fluorophenylacetic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis from 4-Fluorophenylacetic Acid

This protocol outlines a two-step synthesis of this compound starting from 4-fluorophenylacetic acid.

Step 1: Synthesis of 4-Fluorophenylacetyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 10 grams of 4-fluorophenylacetic acid.

-

Slowly add 15 mL of thionyl chloride to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-fluorophenylacetyl chloride can be used in the next step without further purification.

Step 2: Amidation of 4-Fluorophenylacetyl Chloride

-

Cool the crude 4-fluorophenylacetyl chloride from Step 1 in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring for an additional 30 minutes in the ice bath.

-

Filter the white precipitate and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

References

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 2-(4-Fluorophenyl)acetamide, a compound of interest in medicinal chemistry and drug development. This document includes its molecular formula and weight, experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key relationships.

Core Compound Data

This compound is a derivative of acetamide and is noted for its potential biological activities. The fundamental molecular details are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | [1][2][3][4] |

| Molecular Weight | 153.15 g/mol | [1][3] |

| Exact Mass | 153.058992041 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 332-29-6 | [1] |

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 43.1 Ų |

| LogP (calculated) | 0.9 |

Experimental Protocols

The following sections detail experimental procedures for the synthesis and analysis of this compound and its derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted this compound derivatives involves the reaction of an appropriate amine with a derivative of 4-fluorophenylacetic acid. One documented example is the synthesis of 2-azido-N-(4-fluorophenyl)acetamide.[5]

Materials:

-

2-Chloro-N-(4-fluorophenyl)acetamide

-

Sodium azide

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-Chloro-N-(4-fluorophenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a 70:30 mixture of ethanol and water.[5]

-

Reflux the mixture for 24 hours at 353 K.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[5]

-

Upon completion, the precipitated 2-azido-N-(4-fluorophenyl)acetamide is filtered off.[5]

-

Wash the product with cold water.[5]

-

For further purification, a portion of the product can be dissolved in hot ethanol, filtered, and the filtrate left undisturbed for 7 days to form colorless, thick plate-like crystals.[5]

Analytical Methods

Various analytical techniques are employed to characterize this compound and its derivatives. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A sensitive method for the quantitative determination of acetamide in a sample.[6]

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and workflows relevant to the study of this compound.

Caption: A logical diagram illustrating the general synthesis and analysis workflow for this compound derivatives.

Caption: A simplified experimental workflow for the synthesis of 2-azido-N-(4-fluorophenyl)acetamide.

References

- 1. This compound | C8H8FNO | CID 573120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

Unveiling the Solid-State Architecture: A Crystallographic Guide to 2-(4-Fluorophenyl)acetamide and Its Analogs

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-(4-Fluorophenyl)acetamide and its structurally related analogs. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and explores the biological significance of this class of compounds, with a focus on their potential as anticancer agents.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for rational drug design and development. This guide focuses on this compound and its analogs, a class of compounds that has garnered interest for its biological activities. By examining their solid-state structures, we can gain insights into intermolecular interactions that govern their crystal packing and, potentially, their interactions with biological targets.

Crystal Structure Analysis

While the crystal structure of the parent compound, this compound, is not publicly available, a detailed crystallographic analysis of its close analogs provides a robust framework for understanding its likely solid-state conformation and packing motifs. This guide presents a comparative analysis of the crystal structures of N-(4-fluorophenyl)acetamide, N-(2-fluorophenyl)acetamide, 2-chloro-N-(4-fluorophenyl)acetamide, and 2-azido-N-(4-fluorophenyl)acetamide.

Crystallographic Data Summary

The crystallographic data for the analyzed analogs are summarized in the tables below. These data, obtained from single-crystal X-ray diffraction studies, provide the fundamental parameters of the unit cell and details of the structure refinement.

Table 1: Crystallographic Data for N-(4-fluorophenyl)acetamide and N-(2-fluorophenyl)acetamide

| Parameter | N-(4-fluorophenyl)acetamide (CCDC 296704) | N-(2-fluorophenyl)acetamide (CCDC 907078) |

| Formula | C₈H₈FNO | C₈H₈FNO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.134(2) | 10.052(2) |

| b (Å) | 9.608(2) | 7.488(2) |

| c (Å) | 7.970(2) | 10.038(2) |

| α (°) | 90 | 90 |

| β (°) | 107.89(3) | 110.65(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 737.5(3) | 707.0(3) |

| Z | 4 | 4 |

Table 2: Crystallographic Data for Chloro and Azido Analogs

| Parameter | 2-Chloro-N-(4-fluorophenyl)acetamide[1] | 2-Azido-N-(4-fluorophenyl)acetamide[1] |

| Formula | C₈H₇ClFNO | C₈H₇FN₄O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 8.986(2) | 11.969(2) |

| b (Å) | 4.741(1) | 10.708(2) |

| c (Å) | 20.062(4) | 14.123(3) |

| α (°) | 90 | 90 |

| β (°) | 99.60(3) | 109.43(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 842.7(3) | 1707.5(6) |

| Z | 4 | 8 |

Molecular Conformation and Intermolecular Interactions

In the crystal structures of these analogs, the molecules are generally planar with respect to the phenyl ring and the acetamide group, although some torsion is observed. The crystal packing is predominantly stabilized by a network of intermolecular hydrogen bonds. In the case of N-(substituted phenyl)acetamides, N—H···O hydrogen bonds are a recurring motif, often forming infinite chains or dimeric structures. For instance, in the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains along the c-axis[1].

The fluorine substituent introduces the possibility of C—H···F and F···F interactions, which, although weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing. The azido group in 2-azido-N-(4-fluorophenyl)acetamide introduces additional hydrogen bond acceptors, leading to more complex packing arrangements[1].

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystallographic analysis of this compound analogs, based on reported methodologies.

Synthesis and Crystallization

The synthesis of N-(substituted phenyl)acetamides typically involves the acylation of the corresponding aniline derivative with an appropriate acylating agent.

For example, 2-azido-N-(4-fluorophenyl)acetamide can be synthesized by refluxing 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide in an ethanol/water mixture. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as ethanol[1].

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted and maintained at a constant temperature, often low temperature (e.g., 100 K or 150 K), to minimize thermal vibrations.

The collected diffraction data are then processed, and the crystal structure is solved using direct methods or Patterson methods. The structural model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Biological Context: Anticancer Potential

Several studies have highlighted the potential of this compound derivatives as anticancer agents. Research has shown that these compounds exhibit cytotoxic activity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cell lines[2][3]. The mechanism of action for some of these derivatives is thought to involve the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival[4][5]. The reference drug imatinib, a known tyrosine kinase inhibitor, has been used as a benchmark in some of these studies[2][3].

Tyrosine Kinase Inhibition Signaling Pathway

The diagram below illustrates a simplified signaling pathway of a receptor tyrosine kinase (RTK) and the inhibitory action of a tyrosine kinase inhibitor (TKI), a likely mechanism for the anticancer effects of some this compound analogs.

In this pathway, the binding of a growth factor to its receptor tyrosine kinase triggers dimerization and autophosphorylation of the receptor. This phosphorylation creates docking sites for downstream signaling proteins, initiating a cascade that leads to cellular responses like proliferation and survival. Tyrosine kinase inhibitors compete with ATP for the binding site within the kinase domain of the receptor, thereby preventing phosphorylation and blocking the downstream signaling, which can lead to the inhibition of cancer cell growth and induction of apoptosis.

Conclusion

The crystallographic analysis of this compound analogs reveals a consistent pattern of molecular conformation and intermolecular interactions, primarily driven by hydrogen bonding. This structural understanding is crucial for the design of new derivatives with tailored solid-state properties. Furthermore, the emerging evidence of their anticancer activity, potentially through the inhibition of tyrosine kinase signaling pathways, positions these compounds as a promising scaffold for the development of novel therapeutics. Further investigation into the specific molecular targets and the structure-activity relationships of this class of compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility Profile of 2-(4-Fluorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)acetamide. In the absence of extensive published quantitative data, this document outlines a predicted qualitative solubility profile based on the compound's molecular structure. Furthermore, it details a robust experimental protocol for the accurate determination of its thermodynamic solubility using the widely accepted equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to be a valuable resource for researchers in drug discovery, formulation development, and process chemistry, enabling the generation of reliable and reproducible solubility data essential for preclinical development.

Introduction

This compound (CAS No: 332-29-6) is an organic compound with a molecular formula of C₈H₈FNO. Its structure, featuring a fluorophenyl group and an acetamide moiety, suggests a molecule with moderate polarity. Understanding the solubility of this compound in various solvents is a critical first step in a multitude of research and development activities. Solubility data is fundamental for designing synthetic and purification strategies, developing suitable formulations for in vitro and in vivo studies, and ensuring the bioavailability of potential therapeutic agents.

This guide addresses the current information gap by presenting a predicted solubility profile and a detailed, best-practice experimental methodology for quantitative solubility determination.

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound allows for a qualitative prediction of its solubility in common laboratory solvents. The presence of the polar acetamide group, capable of acting as both a hydrogen bond donor and acceptor, suggests solubility in polar solvents. Conversely, the nonpolar fluorophenyl ring indicates some affinity for less polar environments.

Disclaimer: The following table represents a predicted solubility profile based on chemical principles. These predictions are for preliminary guidance only and must be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The acetamide group can form hydrogen bonds with water, but the hydrophobic fluorophenyl ring will limit solubility. |

| Ethanol | Polar Protic | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute, and its ethyl group provides some nonpolar character, making it a good solvent for molecules with mixed polarity. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar parts of the solute, and its overall character is suitable for dissolving compounds of intermediate polarity. |

| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | DCM is a good solvent for a wide range of organic compounds and should be capable of dissolving this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity between the highly nonpolar hexane and the moderately polar solute suggests poor solubility. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.[1] The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[2][3]

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm or smaller pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[4][5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.[6] This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.[6]

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the linear regression equation from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original, undiluted saturated solution by applying the dilution factor. This final value represents the equilibrium solubility.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide | 25 | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value |

Visualizations

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship of Solubility Factors

Caption: Factors Influencing Solubility.

Conclusion

References

Initial Biological Activity Screening of 2-(4-Fluorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of 2-(4-Fluorophenyl)acetamide and its derivatives. The focus of this document is to present the core scientific data, experimental methodologies, and logical workflows in a manner that is both detailed and accessible for professionals in the field of drug discovery and development. The information compiled herein is based on foundational studies exploring the therapeutic potential of this class of compounds.

Core Compound and Derivatives

The central molecule, this compound, serves as a scaffold for the synthesis of various derivatives. The primary biological activity investigated for these compounds has been their potential as anticancer agents. The core structure is as follows:

Core Structure: this compound

A key study synthesized a series of N-phenylacetamide derivatives by introducing different substituents on the N-phenyl ring to investigate their structure-activity relationship (SAR).

Quantitative Analysis of Biological Activity

The primary biological evaluation of this compound derivatives has been focused on their cytotoxic effects against various cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

A summary of the in-vitro cytotoxic activity of several 2-(4-Fluorophenyl)-N-phenylacetamide derivatives is presented below. The data is derived from an MTS assay performed on three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). Imatinib was used as a reference drug.[1][2]

| Compound | Substituent on N-phenyl ring | IC50 (µM) vs. PC3 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HL-60 |

| 2a | 2-nitro | >100 | >100 | >100 |

| 2b | 3-nitro | 52 | >100 | >100 |

| 2c | 4-nitro | 80 | 100 | >100 |

| 2d | 2-methoxy | >100 | >100 | >100 |

| 2e | 3-methoxy | >100 | >100 | >100 |

| 2f | 4-methoxy | >100 | >100 | >100 |

| Imatinib | (Reference) | 40 | 98 | Not Reported |

Key Findings:

-

The derivatives demonstrated the most significant cytotoxic activity against the PC3 prostate carcinoma cell line.[1][2]

-

Compounds with a nitro moiety (2a-2c) exhibited greater cytotoxic effects compared to those with a methoxy moiety (2d-2f).[1][2]

-

Compound 2b , with a 3-nitro substituent, was the most active against the PC3 cell line, with an IC50 value of 52 µM.[1]

-

Compound 2c , with a 4-nitro substituent, was the most active against the MCF-7 cell line, with an IC50 value of 100 µM, comparable to the reference drug imatinib.[1][2]

-

Overall, the synthesized compounds showed lower activity than the reference drug imatinib.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core structure and the subsequent in-vitro cytotoxicity screening.

General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The synthesis of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives involves a two-step process, starting from 4-fluorophenylacetic acid.

Step 1: Synthesis of 2-(4-fluorophenyl)acetyl chloride

-

A mixture of 4-fluorophenylacetic acid and thionyl chloride is refluxed for a period of 4 hours.

-

The excess thionyl chloride is removed under reduced pressure to yield the crude 2-(4-fluorophenyl)acetyl chloride.

Step 2: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

-

To a solution of the desired substituted aniline in an appropriate solvent (e.g., anhydrous acetone) and triethylamine, the freshly prepared 2-(4-fluorophenyl)acetyl chloride is added dropwise at 0°C.

-

The reaction mixture is then stirred at room temperature for 5 hours.

-

The resulting mixture is poured into cold water.

-

The precipitate formed is filtered, washed with water, and then purified by recrystallization from ethanol to yield the final product.

In-Vitro Cytotoxicity Screening: MTS Assay

The cytotoxic activity of the synthesized compounds is evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and a reference drug. A control group with no compound is also included. The plates are then incubated for an additional 48-72 hours.

-

MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

-

Incubation and Absorbance Measurement: The plates are incubated for 1-4 hours at 37°C. The viable cells reduce the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured at a specific wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Fluorinated Acetamides: A Technical Guide to Hirshfeld Surface Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, understanding intermolecular interactions is paramount. The introduction of fluorine into small molecules can dramatically alter their physicochemical properties, influencing everything from metabolic stability to binding affinity. This technical guide provides an in-depth exploration of Hirshfeld surface analysis as a powerful tool to elucidate the intricate non-covalent interactions within the crystal structures of fluorinated acetamide compounds. By offering a detailed examination of experimental protocols, quantitative data analysis, and the logical workflows involved, this document serves as a comprehensive resource for researchers seeking to leverage this technique in their work.

The Significance of Fluorinated Acetamides

Fluorinated acetamides are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The high electronegativity and unique steric profile of the fluorine atom can lead to the formation of a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions. These interactions play a crucial role in determining the crystal packing of these molecules, which in turn influences their solubility, stability, and bioavailability. A thorough understanding of these interactions is therefore essential for the rational design of new drug candidates and functional materials.

Core Principles of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined by partitioning the electron density of a molecule in a crystal into a region where the pro-molecule (the molecule of interest) dominates the pro-crystal (the entire crystal) electron density.[1]

Key properties are mapped onto this surface to provide a detailed picture of the intermolecular contacts:

-

dnorm (Normalized Contact Distance): This property highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts at the van der Waals limit, and blue regions signify longer contacts.[2]

-

Shape Index: This property provides information about the shape of the surface, which can be used to identify complementary packing motifs like π-π stacking.

-

Curvedness: This property indicates the degree of curvature of the surface, with flat regions often corresponding to planar stacking arrangements.

-

2D Fingerprint Plots: These plots provide a two-dimensional summary of all intermolecular contacts on the Hirshfeld surface, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of interaction can be calculated from these plots.[2]

Experimental and Computational Workflow

The journey from a synthesized compound to a comprehensive Hirshfeld surface analysis involves a multi-step process. The following diagram illustrates the typical workflow:

Detailed Experimental Protocols

Synthesis and Crystallization:

The synthesis of fluorinated acetamides can be achieved through various organic synthesis routes. For instance, 2-azido-N-(4-fluorophenyl)acetamide can be synthesized by reacting 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide in a suitable solvent like aqueous ethanol.[3][4] Similarly, 2-(perfluorophenyl)acetamide can be synthesized at the interface of aqueous solutions of LiOH and pentafluorophenylacetonitrile.[5][6]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[3][4]

Single-Crystal X-ray Diffraction (SC-XRD):

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often a low temperature like 100 K, to minimize thermal vibrations. The data collection strategy is optimized to ensure a high-resolution and complete dataset. Data reduction and absorption correction are performed using appropriate software packages. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F2 using software such as SHELXL.[4]

Hirshfeld Surface Analysis Protocol using CrystalExplorer:

-

Import CIF File: The crystallographic information file (CIF) obtained from the SC-XRD experiment is imported into the CrystalExplorer software.[7][8]

-

Surface Generation: A Hirshfeld surface is generated for the molecule of interest within the crystal structure. The software calculates the pro-molecule and pro-crystal electron densities to define the surface.[1]

-

Mapping Properties: The dnorm, shape index, and curvedness properties are mapped onto the generated Hirshfeld surface to visualize the intermolecular contacts. The color scale for dnorm is typically set to a range that effectively highlights both short and long contacts.[2]

-

Fingerprint Plot Generation: 2D fingerprint plots are generated from the Hirshfeld surface. These plots can be decomposed to show the contribution of specific atom-atom contacts (e.g., H···H, O···H, F···H).[2]

-

Quantitative Analysis: The software calculates the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This provides a quantitative measure of the importance of different interactions in the crystal packing.

Quantitative Analysis of Intermolecular Interactions

The following tables summarize the quantitative data on intermolecular contacts for several fluorinated acetamide compounds, as determined by Hirshfeld surface analysis.

Table 1: Percentage Contributions of Intermolecular Contacts for 2-azido-N-(4-fluorophenyl)acetamide [3][4]

| Contact Type | Molecule 1 (%) | Molecule 2 (%) |

| N···H / H···N | 34.3 | 28.8 |

| H···H | 13.5 | 18.2 |

| O···H / H···O | 12.2 | 11.6 |

| C···H / H···C | 11.9 | 12.6 |

| F···H / H···F | 9.7 | 12.6 |

Table 2: Percentage Contributions of Intermolecular Contacts for 2-(perfluorophenyl)acetamide [5][6]

| Contact Type | Percentage Contribution (%) |

| F···F | 30.4 |

| C···F / F···C | 22.9 |

| O···H / H···O | 14.9 |

| H···F / F···H | 14.0 |

| H···H | 10.2 |

Table 3: Percentage Contributions of Intermolecular Contacts for N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide [9][10]

| Contact Type | Percentage Contribution (%) |

| H···H | Dominant |

| H···O / O···H | Significant |

| H···F / F···H | Significant |

| H···C / C···H | Significant |

| C···O / O···C | Significant |

Note: The original publication for N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide qualitatively describes the contacts as dominated by H atoms, with other significant contributions, but does not provide precise percentages in the abstract. A full analysis of the CIF would be required for exact numbers.

Interpreting the Data: Key Signaling Pathways in Crystal Packing

The quantitative data from Hirshfeld surface analysis reveals the key "signaling pathways" or dominant intermolecular interactions that dictate the crystal packing of fluorinated acetamides. These can be visualized as a logical relationship diagram:

For example, in 2-azido-N-(4-fluorophenyl)acetamide, the dominant N···H/H···N contacts indicate the prevalence of N-H···O hydrogen bonds, forming chains that are then interconnected by other interactions like C-F···π.[3][4] In contrast, the crystal packing of 2-(perfluorophenyl)acetamide is heavily influenced by F···F and C···F contacts, highlighting the significant role of fluorine-involved interactions in perfluorinated systems.[5][6]

Conclusion and Future Directions

Hirshfeld surface analysis provides an indispensable framework for the detailed investigation of intermolecular interactions in fluorinated acetamide compounds. This guide has outlined the theoretical underpinnings, a comprehensive experimental and computational workflow, and a quantitative analysis of key examples from the literature. The ability to visualize and quantify the subtle interplay of hydrogen bonds, halogen bonds, and other non-covalent forces empowers researchers to forge a deeper understanding of structure-property relationships.

For drug development professionals, this knowledge is critical for lead optimization, polymorph screening, and formulation development. For materials scientists, it provides a rational basis for the design of novel crystalline materials with tailored properties. Future research in this area will likely involve the integration of Hirshfeld surface analysis with computational energy calculations to further quantify the energetic contributions of different intermolecular interactions, providing an even more powerful tool for the predictive design of functional molecular solids.

References

- 1. crystalexplorer.net [crystalexplorer.net]

- 2. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluoro-phen-yl)acetamide in comparison with some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

Spectroscopic Profile of 2-(4-Fluorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Fluorophenyl)acetamide. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.29 | t, J=8.8 Hz | 2H | Ar-H (ortho to F) | DMSO-d₆ |

| 7.11 | t, J=8.8 Hz | 2H | Ar-H (meta to F) | DMSO-d₆ |

| 7.42 (broad s) | s | 1H | -NH₂ | DMSO-d₆ |

| 6.91 (broad s) | s | 1H | -NH₂ | DMSO-d₆ |

| 3.42 | s | 2H | -CH₂- | DMSO-d₆ |

Note: Data obtained in CDCl₃ for similar compounds suggests the amide protons would appear as a broad singlet around 5.5-6.0 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O |

| 161.5 (d, J≈243 Hz) | C-F |

| 131.0 (d, J≈8 Hz) | Ar-C (ortho to F) |

| 130.5 (d, J≈3 Hz) | Ar-C (ipso) |

| 115.0 (d, J≈21 Hz) | Ar-C (meta to F) |

| 42.5 | -CH₂- |

Disclaimer: The ¹³C NMR data is estimated based on known substituent effects and data from structurally similar compounds, as explicit experimental data for this compound was not available in the cited literature.

Table 3: IR Spectroscopic Data (KBr Wafer)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Strong, Broad | N-H Stretch (Amide) |

| 3190 | Strong, Broad | N-H Stretch (Amide) |

| 1645 | Strong | C=O Stretch (Amide I) |

| 1510 | Strong | C=C Stretch (Aromatic) |

| 1220 | Strong | C-N Stretch |

| 1150 | Strong | C-F Stretch |

| 830 | Strong | p-Substituted Benzene Bend |

Table 4: Mass Spectrometry Data (GC-MS, Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 153 | 40 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [M - C(=O)NH₂]⁺ |

| 83 | 20 | [C₆H₄F]⁺ |

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr wafer technique. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source. The sample was introduced into the mass spectrometer via the gas chromatograph, and the resulting fragmentation pattern was analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)acetamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(4-fluorophenyl)acetamide and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The protocols outlined below cover standard amide coupling techniques and advanced multicomponent reactions, offering a versatile toolkit for library synthesis and lead optimization.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered attention for their potential biological activities, including anticancer properties. The core structure, consisting of a fluorophenyl group attached to an acetamide moiety, serves as a versatile scaffold for chemical modifications to explore structure-activity relationships (SAR). This document details reliable synthetic methods for the preparation of these compounds, presents quantitative data for a selection of derivatives, and illustrates a key biological pathway associated with their anticancer effects.

Synthesis Protocols

Three primary methods for the synthesis of this compound derivatives are presented:

-

Amide Coupling using EDC/HOBt: A widely used and efficient method for forming amide bonds from carboxylic acids and amines under mild conditions.

-

Ugi Four-Component Reaction (U-4CR): A powerful multicomponent reaction for the rapid synthesis of diverse α-acetamido carboxamide derivatives.

-

Passerini Three-Component Reaction: A versatile method for the synthesis of α-acyloxy amides from a carboxylic acid, a carbonyl compound, and an isocyanide.

Protocol 1: Synthesis of N-Substituted this compound Derivatives via EDC/HOBt Coupling

This protocol is adapted from the work of Aliabadi et al. and describes a general procedure for the synthesis of N-aryl-2-(4-fluorophenyl)acetamides.[1]

Experimental Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve 2-(4-fluorophenyl)acetic acid (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq.), and 1-hydroxybenzotriazole (HOBt) (1.0 eq.) in anhydrous acetonitrile.

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired substituted aniline (1.0 eq.) to the reaction mixture.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Add water and ethyl acetate to the residue and transfer to a separatory funnel.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, dilute sulfuric acid, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the ethyl acetate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Quantitative Data for Selected N-Aryl-2-(4-fluorophenyl)acetamide Derivatives: [1]

| Compound ID | Substituent on N-phenyl ring | Yield (%) | Melting Point (°C) |

| 1a | 2-Nitro | 65 | 122-129 |

| 1b | 3-Nitro | 72 | 112-114 |

| 1c | 4-Nitro | 75 | 181-183 |

| 1d | 2-Methoxy | 61 | 98 |

| 1e | 3-Methoxy | 56 | 108-110 |

| 1f | 4-Methoxy | 68 | 151-152 |

Protocol 2: Synthesis of this compound Derivatives via the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[2] This method is highly efficient for generating chemical libraries.

General Experimental Procedure:

-

Imine Formation: In a suitable solvent such as methanol or dichloromethane, mix the aldehyde (1.0 eq.) and the primary amine (1.0 eq.) and stir at room temperature for 30-60 minutes to form the imine.

-

Addition of Components: To the reaction mixture, add 2-(4-fluorophenyl)acetic acid (1.0 eq.) and the isocyanide (1.0 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically completes within a few hours to 24 hours.[2] Monitor the progress by TLC.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

-

Diagram of the Ugi Reaction Workflow:

Caption: Workflow for the Ugi four-component synthesis.

Protocol 3: Synthesis of α-Acyloxy-2-(4-fluorophenyl)acetamide Derivatives via the Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[3]

General Experimental Procedure:

-

Mixing of Reagents: In an aprotic solvent such as dichloromethane or tetrahydrofuran, combine the aldehyde or ketone (1.0 eq.), 2-(4-fluorophenyl)acetic acid (1.0 eq.), and the isocyanide (1.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 12 to 48 hours.[3] Progress can be monitored by TLC.

-

Work-up and Purification:

-

Dilute the reaction mixture with the solvent used for the reaction.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting α-acyloxy amide derivative by column chromatography.

-

Biological Activity and Signaling Pathway

Certain this compound derivatives have demonstrated significant in-vitro cytotoxicity against various cancer cell lines.[1] Studies on related phenylacetamide derivatives suggest that their mechanism of action often involves the induction of apoptosis.[4][5]

In-Vitro Cytotoxicity Data of Selected N-Aryl-2-(4-fluorophenyl)acetamide Derivatives: [1]

| Compound ID | Substituent on N-phenyl ring | IC₅₀ (µM) vs. PC3 (Prostate Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |

| 1a | 2-Nitro | >100 | >100 |

| 1b | 3-Nitro | 52 | >100 |

| 1c | 4-Nitro | 80 | 100 |

| 1d | 2-Methoxy | >100 | >100 |

| 1e | 3-Methoxy | >100 | >100 |

| 1f | 4-Methoxy | >100 | >100 |

| Imatinib | Reference Drug | 40 | 98 |

Proposed Apoptotic Signaling Pathway:

Phenylacetamide derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[4][6]

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. Passerini reaction - Wikipedia [en.wikipedia.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-(4-Fluorophenyl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)acetamide is a versatile scaffold in medicinal chemistry, primarily investigated for its utility in the development of novel therapeutic agents. Its derivatives have shown significant promise, particularly in oncology, with emerging research suggesting potential applications in other therapeutic areas such as neurology and inflammatory diseases. The presence of the fluorophenyl group can enhance metabolic stability and membrane permeability, making it an attractive moiety for drug design.

This document provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on its anticancer properties. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Anticancer Applications

Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against human prostate carcinoma (PC3) and breast adenocarcinoma (MCF-7) cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values were determined using the MTS assay.

| Compound ID | R Group (Substitution on N-phenyl ring) | PC3 IC50 (µM)[1][2] | MCF-7 IC50 (µM)[1][2] |

| 2a | 2-NO₂ | >100 | >100 |

| 2b | 3-NO₂ | 52 | >100 |

| 2c | 4-NO₂ | 80 | 100 |

| 2d | 2-OCH₃ | >100 | >100 |

| 2e | 3-OCH₃ | >100 | >100 |

| 2f | 4-OCH₃ | >100 | >100 |

| Imatinib (Reference) | - | 40 | 98 |

Note: Lower IC50 values indicate higher cytotoxic activity.

Other Potential Applications

While the primary focus of research has been on cancer, the acetamide scaffold is known to be a pharmacophore for other biological activities. Derivatives of phenylacetamide have been investigated for:

-

Anticonvulsant Activity: Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown protection in the maximal electroshock (MES) seizure model in mice.

-

Anti-inflammatory Activity: Some 2-(substituted phenoxy) acetamide derivatives have exhibited anti-inflammatory and analgesic properties.

-

Neuroprotective Effects: Analogs of salidroside containing an acetamide moiety have demonstrated neuroprotective effects in models of cerebral ischemic injury.

Further investigation is warranted to explore the potential of this compound and its derivatives in these therapeutic areas.

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This protocol describes a general one-pot synthesis for the preparation of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Materials:

-

4-Fluorophenylacetic acid

-

Substituted aniline (e.g., 3-nitroaniline, 4-nitroaniline, etc.)

-

Thionyl chloride (SOCl₂)

-

Triethylamine (TEA)

-

Dry dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Dilute sulfuric acid

-

Brine

Procedure:

-

To a solution of 4-Fluorophenylacetic acid (1 equivalent) in dry dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane.

-

Cool the aniline solution to 0 °C and add the previously prepared acid chloride solution dropwise.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Wash the organic layer sequentially with sodium bicarbonate solution, dilute sulfuric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7)

-